1-Bromo-2-difluoromethoxy-3-fluoro-benzene
Overview
Description
1-Bromo-2-difluoromethoxy-3-fluoro-benzene is a chemical compound with the molecular formula C7H4BrF3O and a molecular weight of 241.01 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties, making it a valuable substance in various scientific studies.
Preparation Methods
The synthesis of 1-Bromo-2-difluoromethoxy-3-fluoro-benzene involves several steps. One common method includes the bromination of 2-difluoromethoxy-3-fluoro-benzene under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-difluoromethoxy-3-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic or carboxylic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of difluoromethoxy-fluorobenzene.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-difluoromethoxy-3-fluoro-benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution patterns and electronic effects in aromatic compounds.
Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-Bromo-2-difluoromethoxy-3-fluoro-benzene exerts its effects is primarily through its interactions with various molecular targets. The presence of bromine, fluorine, and difluoromethoxy groups influences its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Bromo-2-difluoromethoxy-3-fluoro-benzene can be compared with similar compounds such as:
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: This compound has a similar structure but with a difluoromethyl group instead of a difluoromethoxy group.
1-Bromo-2,3-difluorobenzene: Lacking the methoxy group, this compound has distinct chemical properties and is used in different synthetic applications.
The unique combination of bromine, fluorine, and difluoromethoxy groups in this compound makes it particularly valuable for specific research purposes, distinguishing it from its analogs.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCGCFDIABRYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669671 | |
Record name | 1-Bromo-2-(difluoromethoxy)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954235-98-4 | |
Record name | 1-Bromo-2-(difluoromethoxy)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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